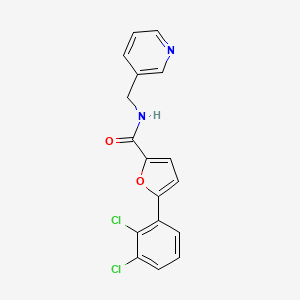
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as DMF or PPARδ agonist, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to play a crucial role in regulating various physiological processes in the body.
Mechanism of Action
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide exerts its biological effects by selectively activating PPARδ, a nuclear receptor that regulates gene expression in response to various stimuli. PPARδ is known to play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation, making it an attractive target for drug development.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the activation of fatty acid oxidation, the inhibition of inflammation, and the regulation of glucose homeostasis. It has also been shown to have anti-cancer effects, particularly in the treatment of colon cancer.
Advantages and Limitations for Lab Experiments
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, including the development of new synthetic routes to improve its yield and purity, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to optimize its dosing and delivery methods.
Synthesis Methods
The synthesis of 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 2,3-dichlorophenylamine with 3-pyridinemethanol to form the intermediate compound, which is then treated with furan-2-carboxylic acid to obtain the final product. This synthetic route has been optimized to yield high purity 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide with excellent chemical and physical properties.
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulation effects.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-4-12(16(13)19)14-6-7-15(23-14)17(22)21-10-11-3-2-8-20-9-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGECWQZVQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
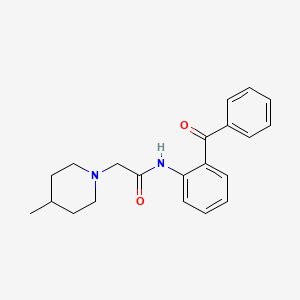
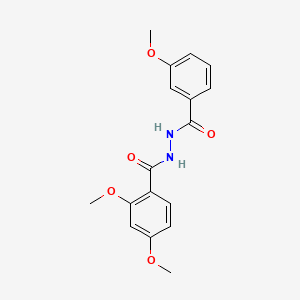
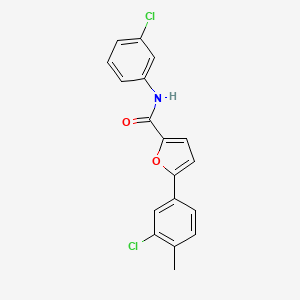
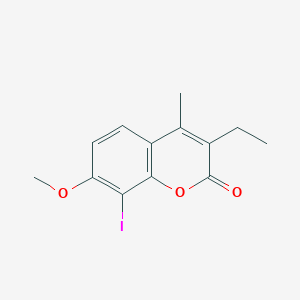
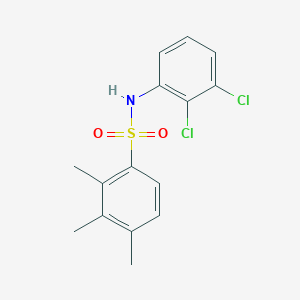
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)